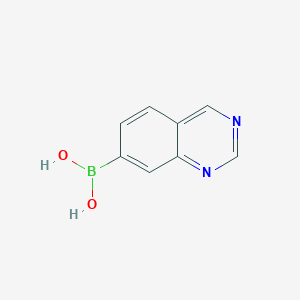

Quinazolin-7-ylboronic acid

概要

説明

Quinazolin-7-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 and a molecular weight of 173.97 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of Quinazolin-7-ylboronic acid consists of a quinazoline core with a boronic acid group attached at the 7-position . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Chemical Reactions Analysis

Quinazoline derivatives, including Quinazolin-7-ylboronic acid, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives .

Physical And Chemical Properties Analysis

Quinazolin-7-ylboronic acid is a solid substance with a molecular weight of 173.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学的研究の応用

Anticancer Properties

Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have been extensively studied in medicinal chemistry for their range of biological properties, notably anticancer activities. These derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and have shown efficacy against wild-type and mutated EGFR, leading to their use in cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, research indicates that Quinazolin-7-ylboronic acid derivatives have potential as anticancer agents, demonstrating effective anti-proliferative activity against cancer cell lines like MCF-7 and HepG2 (Khodair, Alsafi, & Nafie, 2019).

Antimicrobial and Anti-Inflammatory Activities

Quinazolin-7-ylboronic acid derivatives have been shown to possess antimicrobial, analgesic, and anti-inflammatory properties. Certain synthesized derivatives have demonstrated good activity against microbes and have also exhibited therapeutic activity against inflammation (Dash, Dash, Laloo, & Medhi, 2017). Moreover, some compounds with the quinazoline skeleton have been found to be potent in reducing formalin-induced paw edema in rats, indicating significant anti-inflammatory potential (Martynenko Yu V et al., 2019).

Antimalarial and Antiviral Properties

The synthesis and evaluation of Quinazolin-7-ylboronic acid derivatives have also revealed promising antimalarial properties. Specific derivatives have exhibited high antimalarial activity, making them a promising lead for antimalarial drug development (Mizukawa et al., 2021). Additionally, some quinazoline derivatives show strong antiviral properties against human cytomegalovirus, suggesting their potential in antiviral therapy (Held et al., 2017).

Chemical Synthesis and Molecular Docking

Quinazolines, including Quinazolin-7-ylboronic acid, play a significant role in synthetic chemistry. Recent advances in synthetic methods have focused on eco-friendly, efficient, and simple methods for synthesizing these compounds, reflecting their growing importance in medicinal chemistry and potential applications (Faisal & Saeed, 2021). Molecular docking studies of quinazoline derivatives provide insights into their binding modes with various biological targets, facilitating the design of more potent inhibitors and therapeutic agents (Al-Shamary et al., 2017).

Safety and Hazards

将来の方向性

Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have drawn significant attention due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including biology, medicine, and pesticides . Additionally, the development of novel synthetic methods and the investigation of structure-activity relationships could also be areas of future research .

作用機序

Target of Action

Quinazolin-7-ylboronic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives have been known to exhibit a broad range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . These activities suggest that quinazolin-7-ylboronic acid may interact with a variety of biological targets.

Mode of Action

Quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that Quinazolin-7-ylboronic acid might interact with its targets to disrupt bacterial communication, thereby inhibiting biofilm formation and reducing bacterial virulence.

Biochemical Pathways

Quinazoline derivatives have been shown to disrupt the synthesis of proteins, nucleic acids, cell walls, and metabolic pathways . Therefore, it is plausible that Quinazolin-7-ylboronic acid may affect similar biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth and virulence.

Result of Action

Quinazoline derivatives have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that Quinazolin-7-ylboronic acid may have similar effects, potentially making it a promising candidate for the development of new anti-biofilm and quorum quenching agents.

Action Environment

The compound is reported to be stable under an inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action and efficacy may be influenced by environmental conditions such as temperature and atmospheric composition.

特性

IUPAC Name |

quinazolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOSZXCZRHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=NC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680579 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-7-ylboronic acid | |

CAS RN |

899438-46-1 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

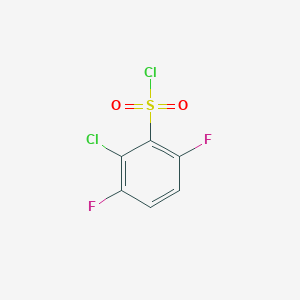

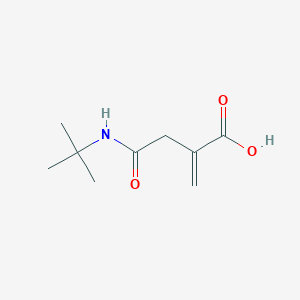

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

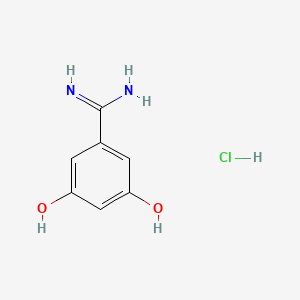

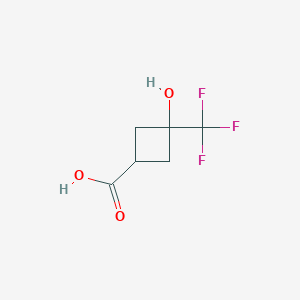

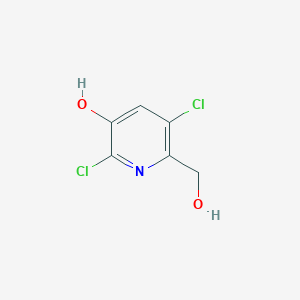

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)